molecular formula C11H21Cl2N3O B2716679 (1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride CAS No. 2034428-17-4

(1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-2-yl)methanol dihydrochloride

Cat. No.: B2716679
CAS No.: 2034428-17-4
M. Wt: 282.21
InChI Key: ZQLMRQKABJXBTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes studying the reactants, products, conditions, and mechanisms of the reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Molecular Interaction Studies

Research has explored the molecular interactions of related compounds, focusing on antagonist activities and binding interactions with receptors. For example, a study detailed the molecular interaction of an antagonist with the CB1 cannabinoid receptor, highlighting the significance of conformational analysis and the development of pharmacophore models for understanding receptor-ligand interactions (Shim et al., 2002).

Crystal and Molecular Structure Analysis

Another area of application is the synthesis and structural analysis of compounds with similar chemical structures. Studies have characterized compounds through spectroscopic techniques and X-ray diffraction, providing insight into their crystal systems, geometries, and potential for forming inter- and intramolecular hydrogen bonds. This information is crucial for understanding the physical properties and reactivity of these compounds (Naveen et al., 2015).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of derivatives containing pyrazole moieties has been conducted to explore their biological and pharmacological activities. This includes the development of novel compounds with potential antimicrobial and anticancer properties, underlining the role of these compounds in drug discovery and development (Hafez et al., 2016).

Antibacterial and Antioxidant Activities

Derivatives of pyrazole have been synthesized and assessed for their antibacterial and antioxidant activities. This research contributes to the search for new therapeutic agents with the potential to treat bacterial infections and oxidative stress-related diseases (Lynda, 2021).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves predicting or suggesting future research directions. This could be new synthetic methods, new applications, or new reactions for the compound .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-piperidin-2-ylmethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.2ClH/c1-8-7-10(13-14(8)2)11(15)9-5-3-4-6-12-9;;/h7,9,11-12,15H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMRQKABJXBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2CCCCN2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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